molecular formula C19H37Na2O7P B13135509 disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

Cat. No.: B13135509
M. Wt: 454.4 g/mol
InChI Key: HKLKSZPQSFPBDE-JPKZNVRTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a phosphate group, a hexadecanoyloxy chain, and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of hexadecanoic acid with glycerol, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phosphites, and substituted hydroxypropyl derivatives .

Scientific Research Applications

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating signaling pathways and cellular responses. Its molecular targets include membrane receptors and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
  • Mannose 6-phosphate disodium salt
  • Adenosine-5’-monophosphate disodium salt
  • Fructose 6-phosphate disodium salt

Uniqueness

This compound is unique due to its specific combination of a hexadecanoyloxy chain and a hydroxypropyl group, which imparts distinct physicochemical properties. Unlike other similar compounds, it exhibits unique interactions with cell membranes and has specific applications in drug delivery and membrane biology research .

Properties

Molecular Formula

C19H37Na2O7P

Molecular Weight

454.4 g/mol

IUPAC Name

disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HKLKSZPQSFPBDE-JPKZNVRTSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.